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Introduction
Diallyldimethylsilane (C₈H₁₆Si) is a versatile organosilicon compound with significant

applications in polymer chemistry and materials science.[1] Its unique structure, featuring a

central silicon atom bonded to two methyl and two allyl groups, imparts valuable properties for

its use as a crosslinking agent, a monomer in polymerization reactions, and a precursor for

silicon-containing materials. A thorough understanding of its spectral characteristics is

paramount for researchers, scientists, and drug development professionals to ensure material

purity, monitor reactions, and elucidate structural properties. This in-depth technical guide

provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for diallyldimethylsilane, grounded in established

spectroscopic principles and supported by available spectral data.

Molecular Structure and Spectroscopic Overview
The structure of diallyldimethylsilane dictates its characteristic spectral features. The

presence of magnetically distinct protons and carbons in the methyl and allyl groups gives rise

to a predictable NMR spectrum. The vibrational modes of the various bonds (C=C, C-H, Si-C)

are readily identified by IR spectroscopy. Finally, the fragmentation pattern in mass

spectrometry provides insights into the molecule's stability and the relative strength of its

chemical bonds.

Caption: Molecular structure of diallyldimethylsilane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and

organometallic compounds. For diallyldimethylsilane, both ¹H and ¹³C NMR provide critical

information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectral Data
The proton NMR spectrum of diallyldimethylsilane is characterized by distinct signals

corresponding to the methyl and allyl protons. Due to the symmetry of the molecule, the two

methyl groups and the two allyl groups are chemically equivalent.

Expected Chemical Shifts and Multiplicities:

Based on general principles and spectral databases, the following proton signals are

anticipated:

Proton Type
Chemical Shift (δ,

ppm)
Multiplicity Integration

Si-CH₃ ~ 0.0 Singlet 6H

Si-CH₂- ~ 1.5 - 1.7 Doublet 4H

=CH- ~ 5.6 - 5.9 Multiplet 2H

=CH₂ ~ 4.8 - 5.0 Multiplet 4H

Si-CH₃ Protons: These protons are highly shielded due to the electropositive nature of

silicon, resulting in a sharp singlet signal at a very upfield chemical shift, typically around 0.0

ppm.

Si-CH₂- Protons (Allylic): These protons are adjacent to the silicon atom and the double

bond. Their signal appears as a doublet due to coupling with the adjacent vinyl proton (-

CH=).

=CH- Protons (Vinyl): This proton is part of the double bond and is coupled to the adjacent

allylic protons and the terminal vinyl protons, resulting in a complex multiplet.
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=CH₂ Protons (Vinyl): These terminal vinyl protons are diastereotopic and will exhibit

complex splitting patterns due to geminal and vicinal coupling, appearing as a multiplet.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of diallyldimethylsilane would involve:

Sample Preparation: Dissolve approximately 5-10 mg of diallyldimethylsilane in a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Acquisition Parameters:

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Employ a standard pulse sequence (e.g., a single 90° pulse).

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the spectrum.

Integrate the signals and reference the spectrum to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:
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Carbon Type Chemical Shift (δ, ppm)

Si-CH₃ ~ -5 to 0

Si-CH₂- ~ 20 - 25

=CH- ~ 130 - 135

=CH₂ ~ 112 - 117

Si-CH₃ Carbons: Similar to the protons, the methyl carbons are shielded by the silicon atom

and appear at a high-field (low ppm) chemical shift.

Si-CH₂- Carbons (Allylic): These carbons are in the aliphatic region.

=CH- and =CH₂ Carbons (Vinyl): These carbons are deshielded due to the sp² hybridization

and appear in the characteristic alkene region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences in acquisition:

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the

spectrum to single lines for each unique carbon.

Spectral Width: A wider spectral width is required (e.g., 0 to 200 ppm).

Number of Scans: A larger number of scans is necessary due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

detecting the vibrations of its bonds.[2] The IR spectrum of diallyldimethylsilane is dominated

by absorptions corresponding to C-H, C=C, and Si-C bond vibrations.

Characteristic IR Absorption Bands:
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3075 - 3085 =C-H stretch (vinyl) Medium

2950 - 2970
C-H stretch (methyl,

asymmetric)
Strong

2890 - 2920
C-H stretch (methyl,

symmetric)
Strong

1630 - 1640 C=C stretch (alkene) Medium

1410 - 1420 =CH₂ scissoring Medium

1250 - 1260 Si-CH₃ symmetric deformation Strong

990 - 1010 =CH out-of-plane bend Strong

890 - 910 =CH₂ out-of-plane bend Strong

750 - 850 Si-C stretch Medium-Strong

The presence of the strong Si-CH₃ deformation band around 1250 cm⁻¹ is a key diagnostic

feature for methylsilanes.[2] The bands associated with the vinyl group (=C-H stretch, C=C

stretch, and out-of-plane bends) confirm the presence of the allyl moieties.

Experimental Protocol for FT-IR Spectroscopy:

Sample Preparation: For a liquid sample like diallyldimethylsilane, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first acquired. Then, the

sample spectrum is recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR analysis.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural confirmation. For diallyldimethylsilane,

Electron Ionization (EI) is a common technique.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) for diallyldimethylsilane is expected at m/z 140. However, in EI-

MS, organosilanes often exhibit significant fragmentation.[3] Common fragmentation pathways

include the loss of methyl and allyl groups.

Key Fragment Ions:

m/z Proposed Fragment Loss

140 [C₈H₁₆Si]⁺ Molecular Ion

125 [(CH₃)(CH₂CH=CH₂)₂Si]⁺ -CH₃

99 [(CH₃)₂Si(CH₂CH=CH₂)]⁺ -CH₂CH=CH₂

71 [Si(CH₃)₂(CH=CH₂)]⁺ -CH₃, -C₂H₂

59 [Si(CH₃)₂H]⁺ -C₃H₅, -C₃H₄

The base peak in the mass spectrum of diallyldimethylsilane is often observed at m/z 99,

corresponding to the loss of an allyl radical. The presence of a peak at m/z 59 is also

characteristic of dimethylsilyl compounds.

Experimental Protocol for GC-MS:

Sample Introduction: The sample is injected into a Gas Chromatograph (GC) to separate it

from any impurities.

Ionization: The separated compound enters the mass spectrometer and is ionized, typically

by electron impact.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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